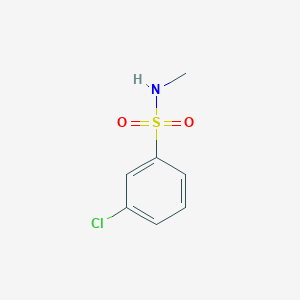

3-chloro-N-methylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-chloro-N-methylbenzenesulfonamide" is not directly mentioned in the provided papers. However, the papers discuss various benzenesulfonamide derivatives, which are structurally related to the compound . These derivatives are synthesized and evaluated for their potential applications in medicinal chemistry, such as antibacterial, anticancer, and anti-HIV activities . The papers also explore the synthesis of these compounds using different electrophilic nitrogen sources and chlorinating agents .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the use of chlorinating reagents and electrophilic nitrogen sources. For example, N,N-dichloro-2-nitrobenzenesulfonamide has been used as an effective nitrogen source for the diamination of alpha,beta-unsaturated ketones . Similarly, N-chloro-N-methoxybenzenesulfonamide serves as a chlorinating agent for various substrates, including phenols and aromatic amines . These methods provide a convenient and economical approach to synthesizing chlorinated benzenesulfonamide derivatives without the need for metal catalysts or inert gas protection.

Molecular Structure Analysis

The molecular structures of the synthesized benzenesulfonamide derivatives are characterized using spectroscopic and crystallographic techniques. For instance, the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide was determined by single-crystal X-ray diffraction, revealing an orthorhombic space group with specific cell parameters . These structural analyses are crucial for understanding the properties and potential interactions of the compounds with biological targets.

Chemical Reactions Analysis

The reactivity of benzenesulfonamide derivatives is demonstrated through various chemical reactions. The compounds synthesized from N,N-dichloro-2-methylbenzenesulfonamide exhibit high electrophilicity, participating in nucleophilic addition reactions with water and other nucleophiles . Additionally, the reaction of N,N-dichloro-4-chlorobenzene- and N,N-dichloro-4-methylbenzenesulfonamides with phenylacetylene yields N-(2-benzene-2,2-dichloroethylidene)arenesulfonamides, which can further react with water and alcohols .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure and substituents. The papers provide insights into the solubility, reactivity, and potential biological activities of these compounds. For example, some of the synthesized 4-chloro-2-mercaptobenzenesulfonamide derivatives show promising antibacterial activity against Gram-positive bacteria strains . The anticancer activity of certain 4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methyl-2-(alkylthio)benzenesulfonamide derivatives is also evaluated, with some compounds exhibiting low micromolar GI50 levels against various human tumor cell lines .

科学的研究の応用

Synthesis and Structural Characterization in Drug Development

3-Chloro-N-methylbenzenesulfonamide plays a significant role in the synthesis and structural characterization of various compounds. Cheng De-ju (2015) highlighted its use in the development of CCR5 antagonists, which are potential candidates for preventing HIV-1 infection. The synthesis process involves multiple steps, including the preparation of intermediates and the final compound, characterized by 1H NMR, MS, IR, and bioactivity studies (Cheng De-ju, 2015).

Anti-HIV Activity

In the field of anti-HIV research, derivatives of this compound have been synthesized and evaluated for their potential as anti-HIV agents. Brzozowski and Sa̧czewski (2007) explored a series of derivatives, revealing some compounds with promising anti-HIV-1 activity, evaluated through in vitro studies (Brzozowski & Sa̧czewski, 2007).

Anticancer Activity

Research by González-Álvarez et al. (2013) on mixed-ligand copper(II)-sulfonamide complexes demonstrated the effect of the sulfonamide derivative on DNA binding, cleavage, genotoxicity, and anticancer activity. These studies involved in vitro assays and confirmed that these complexes could induce cell death mainly by apoptosis, with one compound showing significant effectiveness (González-Álvarez et al., 2013).

Antibacterial and Anti-inflammatory Potential

Abbasi et al. (2017) synthesized new sulfonamides bearing a 1,4-benzodioxin ring to explore their antibacterial potential and possible therapeutic applications for inflammatory ailments. These compounds were characterized using various spectral techniques and displayed good inhibitory activity against several bacterial strains and a decent inhibition against the lipoxygenase enzyme (Abbasi et al., 2017).

Carbonic Anhydrase Inhibitory Effects

The study by Gul et al. (2018) on new dibenzensulfonamides revealed their anticancer effects by inducing apoptosis and autophagy pathways, along with their inhibitory effects on human carbonic anhydrase isoenzymes. These compounds showed effective inhibition of tumor-associated carbonic anhydrases, highlighting their potential as anticancer drug candidates (Gul et al., 2018).

Synthesis and Structural Studies

Several studies have focused on the synthesis and structural features of various sulfonamide derivatives. For instance, Pomarnacka et al. (2009) described the synthesis of N,S-substituted 4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives, tested for their in vitro anticancer activity (Pomarnacka et al., 2009).

Safety and Hazards

3-chloro-N-methylbenzenesulfonamide is classified as an irritant . It is highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation, serious eye irritation, and may cause genetic defects and cancer . It also causes damage to organs through prolonged or repeated exposure .

将来の方向性

While specific future directions for 3-chloro-N-methylbenzenesulfonamide are not available, a series of novel 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives were synthesized and evaluated for their anticancer activity in HeLa, HCT-116, and MCF-7 cell lines . This suggests potential future directions in the development of novel anticancer drugs.

作用機序

Target of Action

Sulfonamides, a class of compounds to which 3-chloro-n-methylbenzenesulfonamide belongs, are known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid .

Mode of Action

Sulfonamides generally act by inhibiting the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria . By inhibiting this enzyme, sulfonamides prevent the production of folic acid, which is essential for bacterial growth and reproduction .

Biochemical Pathways

As a sulfonamide, it is likely to interfere with the folic acid synthesis pathway in bacteria, leading to their inability to grow and reproduce .

Result of Action

Based on the general action of sulfonamides, it can be inferred that the compound’s action would result in the inhibition of bacterial growth and reproduction by interfering with folic acid synthesis .

特性

IUPAC Name |

3-chloro-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-9-12(10,11)7-4-2-3-6(8)5-7/h2-5,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTTNCAFVFUYMQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-5-chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B3016321.png)

![2-((2-chlorobenzyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3016323.png)

![N-[(1-Phenylcyclopropyl)methyl]oxirane-2-carboxamide](/img/structure/B3016324.png)

![2-({5-[(anilinocarbonyl)amino]-1,3,4-thiadiazol-2-yl}thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3016330.png)

![2-(2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B3016333.png)

![N-methyl-1-(4-oxo-7-(o-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B3016340.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B3016342.png)